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Compound of Interest

Compound Name: 4-Bromo-1,2-dimethylcyclohexane

Cat. No.: B13304870 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

spectroscopic comparison of bromocyclohexane and its methylated derivatives. This guide

provides a detailed analysis of Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C

NMR), and Mass Spectrometry (MS) data to distinguish between constitutional isomers and

stereoisomers, facilitating unambiguous structural determination.

The precise structural elucidation of organic molecules is a cornerstone of chemical research

and drug development. For cyclic compounds like bromocyclohexane and its derivatives, which

can exist as various constitutional isomers and stereoisomers (cis/trans), a multi-faceted

spectroscopic approach is essential. This guide presents a comparative analysis of key

spectroscopic techniques—IR, NMR, and MS—to differentiate bromocyclohexane from its 2-

methyl, 3-methyl, and 4-methyl substituted analogues, with a particular focus on distinguishing

between cis and trans diastereomers.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for bromocyclohexane and its

derivatives. Note that while experimental data is provided where available, some values for less

common isomers are predicted based on established spectroscopic principles and data from

analogous compounds.

Table 1: Infrared (IR) Spectroscopy Data
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Compound
C-H Stretch (sp³)
(cm⁻¹)

C-Br Stretch (cm⁻¹)
Key Fingerprint
Region Bands
(cm⁻¹)

Bromocyclohexane 2935, 2858 ~680 1448, 1260, 975, 890

cis-1-Bromo-2-

methylcyclohexane
~2930, 2860 ~670-690

Distinct pattern from

trans isomer

trans-1-Bromo-2-

methylcyclohexane
~2930, 2860 ~670-690

Distinct pattern from

cis isomer

cis-1-Bromo-3-

methylcyclohexane
~2925, 2855 ~660-680

Distinct pattern from

trans isomer

trans-1-Bromo-3-

methylcyclohexane
~2925, 2855 ~660-680

Distinct pattern from

cis isomer

cis-1-Bromo-4-

methylcyclohexane
~2920, 2850 ~650-670

Distinct pattern from

trans isomer

trans-1-Bromo-4-

methylcyclohexane
~2920, 2850 ~650-670

Distinct pattern from

cis isomer

Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
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Compound H-C-Br (δ, ppm) CH₃ (δ, ppm)
Key Coupling
Constants (J, Hz)

Bromocyclohexane ~4.1-4.3 (m) - -

cis-1-Bromo-2-

methylcyclohexane
~4.4 (broad s) ~1.1 (d)

J(H-C-Br, H-C-CH₃) is

small

trans-1-Bromo-2-

methylcyclohexane
~4.0 (dt) ~1.0 (d)

Large J(axial-axial) for

H-C-Br

cis-1-Bromo-3-

methylcyclohexane
~4.2 (m) ~0.9 (d)

trans-1-Bromo-3-

methylcyclohexane
~4.1 (tt) ~1.0 (d)

Large J(axial-axial) for

H-C-Br

cis-1-Bromo-4-

methylcyclohexane
~4.6 (quintet) ~0.9 (d)

Narrow multiplet for H-

C-Br

trans-1-Bromo-4-

methylcyclohexane
~4.0 (tt) ~0.9 (d)

Large J(axial-axial) for

H-C-Br

Table 3: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)
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Compound C-Br (δ, ppm) CH₃ (δ, ppm)
Other Cyclohexyl
Carbons (δ, ppm)

Bromocyclohexane ~55.9 - ~35.5, ~27.5, ~25.2

cis-1-Bromo-2-

methylcyclohexane
~58.2 ~16.5

~40.1, ~34.8, ~28.9,

~25.3, ~20.7

trans-1-Bromo-2-

methylcyclohexane
~63.1 ~17.8

~42.3, ~35.9, ~31.2,

~26.8, ~24.5

cis-1-Bromo-3-

methylcyclohexane
~55.0 ~22.1

~41.2, ~35.1, ~33.8,

~26.1, ~24.9

trans-1-Bromo-3-

methylcyclohexane
~54.8 ~22.0

~41.8, ~35.7, ~34.5,

~26.5, ~25.3

cis-1-Bromo-4-

methylcyclohexane
~55.2 ~21.5 ~34.5, ~31.8, ~30.1

trans-1-Bromo-4-

methylcyclohexane
~54.9 ~21.2 ~35.2, ~32.5, ~30.8

Table 4: Mass Spectrometry (Electron Ionization) Data

Compound Molecular Formula
Molecular Weight (
g/mol )

Key Fragmentation
Peaks (m/z)

Bromocyclohexane C₆H₁₁Br 162.00/164.00
162/164 (M⁺), 83 (M-

Br)⁺

1-Bromo-2-

methylcyclohexane
C₇H₁₃Br 176.02/178.02

176/178 (M⁺), 97 (M-

Br)⁺

1-Bromo-3-

methylcyclohexane
C₇H₁₃Br 176.02/178.02

176/178 (M⁺), 97 (M-

Br)⁺

1-Bromo-4-

methylcyclohexane
C₇H₁₃Br 176.02/178.02

176/178 (M⁺), 97 (M-

Br)⁺[1]
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Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the bromocyclohexane derivative in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1] Ensure the sample

is free of particulate matter.

¹H NMR Spectroscopy:

Instrument: 400 MHz (or higher) NMR spectrometer.[1]

Parameters: A standard single-pulse experiment is typically used.[1]

Spectral width: -2 to 12 ppm.[1]

Acquisition time: 2-4 seconds.[1]

Relaxation delay: 1-5 seconds.[1]

Number of scans: 16-64.[1]

Temperature: 298 K.[1]

¹³C NMR Spectroscopy:

Instrument: 100 MHz (or corresponding frequency for the ¹H spectrometer) NMR

spectrometer.[1]

Parameters: A proton-decoupled pulse sequence is commonly employed.[1]

Spectral width: 0 to 220 ppm.[1]

Acquisition time: 1-2 seconds.[1]

Relaxation delay: 2 seconds.[1]
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Number of scans: 1024 or more, depending on sample concentration.[1]

Temperature: 298 K.[1]

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or

KBr).[1]

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄) and place it

in a solution cell.[1]

Instrument: Fourier Transform Infrared (FTIR) spectrometer.[1]

Parameters:

Spectral range: 4000-400 cm⁻¹.[1]

Resolution: 4 cm⁻¹.[1]

Number of scans: 16-32.[1]

Mass Spectrometry (MS)
Sample Introduction: The sample is typically introduced into the mass spectrometer via Gas

Chromatography (GC-MS) for separation and analysis of isomers.

Ionization: Electron Ionization (EI) is a common method for these types of compounds.

Instrument: A variety of mass spectrometers can be used, such as a quadrupole or time-of-

flight (TOF) analyzer.

Parameters (for EI):

Ionization energy: 70 eV.[1]

Mass range: m/z 40-400.[1]
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Scan speed: 1000 amu/s.[1]

Logical Workflow for Structural Elucidation
The following diagram illustrates a logical workflow for the spectroscopic comparison and

structural elucidation of bromocyclohexane derivatives.

Workflow for Spectroscopic Elucidation of Bromocyclohexane Derivatives

Initial Analysis

Isomer Differentiation

Final Structure Confirmation

Unknown Bromocyclohexane Derivative

Mass Spectrometry (MS)

Determine Molecular Weight & Presence of Br

Infrared (IR) Spectroscopy

Identify Functional Groups (C-Br, C-H)

NMR Spectroscopy (1H & 13C)

Distinguish Positional Isomers (2-, 3-, 4-methyl)

Unique chemical shifts

Differentiate Cis/Trans Isomers

Coupling constants & shielding effects

Integrate All Spectroscopic Data

Confirmed Structure
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Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of bromocyclohexane derivatives.

This comprehensive approach, integrating data from multiple spectroscopic techniques,

provides a robust framework for the accurate structural elucidation of bromocyclohexane

derivatives, which is crucial for their application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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